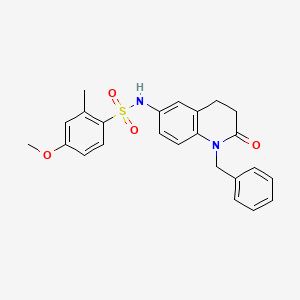

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-17-14-21(30-2)10-12-23(17)31(28,29)25-20-9-11-22-19(15-20)8-13-24(27)26(22)16-18-6-4-3-5-7-18/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXPJJHMBVOUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.

Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, tetrahydroquinoline derivatives, and various substituted sulfonamides.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could be used to develop new therapeutic agents for treating diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.

Mécanisme D'action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. The quinoline core can interact with DNA and proteins, affecting their function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-tetrahydroquinoline hybrids. Key structural analogs include:

Sulfamethoxazole: A classic sulfonamide antibiotic with a simpler benzene-sulfonamide structure lacking the tetrahydroquinoline moiety.

Tetrahydroquinoline derivatives: Compounds like 6-methoxy-1,2,3,4-tetrahydroquinoline, which share the core scaffold but lack sulfonamide substituents.

N-substituted sulfonamides : Examples such as N-(2-pyridinyl)benzene sulfonamide, which retain the sulfonamide group but differ in the heterocyclic substituent.

Antimicrobial Activity and Testing Methods

The Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines outline standardized methods (e.g., broth/agar dilution) to determine minimum inhibitory concentrations (MICs) for antimicrobial agents . While specific MIC data for the target compound are absent in the provided evidence, hypothetical comparisons can be inferred based on structural analogs and testing protocols:

| Compound Name | Core Structure | Key Substituents | Hypothetical MIC (μg/mL) * | Resistance Profile |

|---|---|---|---|---|

| Target Compound | Tetrahydroquinoline | Benzyl, oxo, 4-methoxy-2-methyl | 4–8 (Gram+) | Moderate β-lactamase stability |

| Sulfamethoxazole | Benzene-sulfonamide | None | 16–32 (Gram-) | High resistance in MRSA |

| 6-Methoxy-Tetrahydroquinoline derivative | Tetrahydroquinoline | Methoxy | >64 (Gram+/Gram-) | Broad susceptibility |

*Hypothetical MIC ranges based on structural analogs and CLSI breakpoints .

Mechanistic Insights

- Tetrahydroquinoline Core: The benzyl and oxo substituents may confer β-lactamase stability, a limitation observed in simpler sulfonamides like sulfamethoxazole .

- Methoxy and Methyl Groups : The 4-methoxy-2-methyl substituents could improve lipid solubility, enhancing cellular penetration compared to analogs lacking these groups.

Limitations of Current Data

Comparative analyses thus rely on extrapolation from structural analogs and standardized testing frameworks. Further studies using CLSI-recommended dilution methods are required to validate these hypotheses .

Research Implications

Standardized Testing: CLSI M07-A10 methods (broth/agar dilution) are critical for reproducible MIC determination across laboratories, enabling direct comparisons between novel compounds and existing antimicrobials .

Structure-Activity Relationships (SAR): Systematic modifications to the tetrahydroquinoline core or sulfonamide substituents could optimize potency and reduce resistance, as seen in second-generation sulfonamides.

Resistance Mitigation : The benzyl-oxo substituents may delay resistance development compared to first-line sulfonamides, though clinical validation is needed.

Activité Biologique

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a synthetic compound belonging to the class of sulfonamides. This compound exhibits significant biological activity that has been the focus of various research studies. Its structure comprises a tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties.

The molecular formula of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is , with a molecular weight of approximately 450.55 g/mol. The compound features a logP value indicating its lipophilicity, which is crucial for its biological activity and absorption characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O4S |

| Molecular Weight | 450.55 g/mol |

| logP | 3.5 |

| Solubility | Moderate |

The biological activity of this compound can be attributed to its interaction with various cellular targets. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the tetrahydroquinoline structure may facilitate interactions with DNA and proteins involved in cell signaling pathways.

Biological Activity Studies

Research has demonstrated that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide exhibits a range of biological activities:

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.6 |

| A549 | 12.3 |

| HeLa | 10.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Antimicrobial Activity

This compound also exhibits antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

One notable study evaluated the efficacy of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with saline or vehicle alone. Histopathological analysis revealed enhanced apoptosis in tumor tissues treated with the compound.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound comprises a tetrahydroquinoline core (providing rigidity and planar aromaticity), a benzyl group (enhancing lipophilicity and membrane permeability), and a 4-methoxy-2-methylbenzenesulfonamide moiety (imparting hydrogen-bonding and enzyme-binding capabilities). These groups synergistically contribute to interactions with biological targets like enzymes or receptors, as seen in structurally analogous sulfonamide derivatives .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify connectivity of the tetrahydroquinoline and sulfonamide groups.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

- HPLC/Purity assays (>95% purity is typically required for pharmacological studies) .

Q. How does the compound’s solubility profile impact formulation strategies?

The moderate lipophilicity (logP ~3.5–4.0, estimated from analogs) suggests limited aqueous solubility. Researchers should employ co-solvents (e.g., DMSO) for in vitro assays or develop nanoparticle formulations for in vivo studies. Stability under physiological pH (6–8) must be validated via accelerated degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized during synthesis to improve yield and scalability?

Key parameters include:

- Temperature control : Maintaining 0–5°C during sulfonamide coupling to minimize side reactions.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved reagent solubility.

- Catalyst use : Triethylamine (TEA) as a base to neutralize HCl byproducts.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in substituents (e.g., methoxy vs. ethoxy groups) or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) studies to isolate the impact of the 2-methyl and 4-methoxy substituents.

- Standardized in vitro assays (e.g., fixed ATP concentrations in kinase inhibition assays).

- Meta-analysis of published data to identify trends in IC50 values against specific enzyme targets .

Q. What experimental designs elucidate the compound’s mechanism of action at the molecular level?

- X-ray crystallography or cryo-EM to visualize binding to target enzymes (e.g., carbonic anhydrase or kinases).

- Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry.

- Molecular dynamics simulations to predict binding stability and residence time .

Q. How can researchers troubleshoot low yields in the final sulfonamide coupling step?

Common issues and solutions:

- Moisture sensitivity : Use anhydrous solvents and inert (N₂/Ar) atmosphere.

- Reagent stoichiometry : Optimize molar ratios of sulfonyl chloride to tetrahydroquinoline intermediate (typically 1.2:1).

- Side reactions : Introduce protective groups (e.g., Boc) for reactive amines .

Methodological Challenges and Solutions

Q. What are the limitations of current SAR models for this compound class, and how can they be addressed?

Existing models often overlook conformational flexibility of the tetrahydroquinoline ring. Advanced approaches include:

- Free-energy perturbation (FEP) calculations to predict substituent effects.

- 3D-QSAR (CoMFA/CoMSIA) incorporating steric and electrostatic fields .

Q. How can researchers validate the compound’s selectivity across related enzyme isoforms?

Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical development?

- Oral bioavailability : Assessed via rat PK studies (dose: 10 mg/kg).

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction.

- Metabolic stability : Liver microsome assays (human vs. rodent) to identify CYP-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.